molecular formula C17H14O4 B12819835 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid CAS No. 690272-91-4

9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid

Cat. No.: B12819835
CAS No.: 690272-91-4
M. Wt: 282.29 g/mol
InChI Key: MEXVHYTXKJZDCA-UHFFFAOYSA-N
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Description

9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid is an organic compound with the molecular formula C17H14O4. It is a derivative of fluorene, characterized by the presence of two carboxylic acid groups at the 2 and 7 positions and two methyl groups at the 9 position. This compound is of significant interest in various fields due to its unique structural and chemical properties .

Chemical Reactions Analysis

Types of Reactions: 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with metals. These complexes can exhibit unique electronic and optical properties, making them useful in various applications .

Comparison with Similar Compounds

Uniqueness: 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid is unique due to the presence of both carboxylic acid groups and dimethyl groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and materials .

Properties

CAS No.

690272-91-4

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

9,9-dimethylfluorene-2,7-dicarboxylic acid

InChI

InChI=1S/C17H14O4/c1-17(2)13-7-9(15(18)19)3-5-11(13)12-6-4-10(16(20)21)8-14(12)17/h3-8H,1-2H3,(H,18,19)(H,20,21)

InChI Key

MEXVHYTXKJZDCA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O)C

Origin of Product

United States

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